molecular formula C14H24O2 B12939586 1,11-Dodecadien-4-ol 4-Acetate

1,11-Dodecadien-4-ol 4-Acetate

Cat. No.: B12939586
M. Wt: 224.34 g/mol
InChI Key: OAGITPMRXSWGHW-UHFFFAOYSA-N
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Description

1,11-Dodecadien-4-ol 4-Acetate is a useful research compound. Its molecular formula is C14H24O2 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

dodeca-1,11-dien-4-yl acetate

InChI

InChI=1S/C14H24O2/c1-4-6-7-8-9-10-12-14(11-5-2)16-13(3)15/h4-5,14H,1-2,6-12H2,3H3

InChI Key

OAGITPMRXSWGHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCCCCCC=C)CC=C

Origin of Product

United States

Contextualization Within Olefinic Acetate Chemistry and Semiochemical Systems

Olefinic acetates are organic compounds characterized by a hydrocarbon chain containing at least one carbon-carbon double bond (an olefin) and an acetate (B1210297) functional group. This class of molecules is of significant interest in chemical ecology as they are common components of semiochemicals, which are signaling molecules used for communication between organisms. researchgate.netbioprotectionportal.com

A prominent subclass of semiochemicals is pheromones, which mediate interactions between individuals of the same species. researchgate.net Many insect species, particularly within the order Lepidoptera (moths and butterflies), utilize long-chain olefinic acetates as sex pheromones to attract mates. nih.govnih.govregulations.gov The biological activity of these pheromones is highly specific and depends on several structural factors:

Chain Length: The number of carbon atoms in the hydrocarbon backbone is critical.

Position and Geometry of Double Bonds: The location of the double bonds and their stereochemistry (Z or E, also known as cis or trans) are crucial for receptor binding and eliciting a behavioral response. nih.gov

Functional Group Position: The position of the acetate group along the chain also dictates the molecule's identity and function.

The general structure of 1,11-dodecadien-4-yl acetate—a 12-carbon chain with two double bonds and an acetate group—fits the profile of a potential semiochemical. ontosight.aiontosight.ai Its two terminal double bonds, at positions 1 and 11, and the acetate group at an internal position (C4) make it an interesting, though currently uninvestigated, structural variation compared to more commonly studied pheromones which often feature internal double bonds and a terminal acetate group. nih.govnih.gov

Rationale for Focused Investigation of 1,11 Dodecadien 4 Ol 4 Acetate

A focused investigation into a specific chemical compound is typically driven by several key factors: discovery as a novel natural product, predicted biological activity based on structural similarity to known active compounds, or its potential as a key intermediate in a synthetic pathway.

Currently, there is no evidence in the peer-reviewed scientific literature to suggest that 1,11-dodecadien-4-yl acetate (B1210297) has been identified as a natural product or that it possesses confirmed biological activity. Research on dodecadienyl acetates as semiochemicals has historically concentrated on other isomers that have been successfully identified from insects. nih.govnih.gov

A rationale for future investigation could, however, be constructed on a hypothetical basis. The synthesis and biological screening of a library of novel dodecadienyl acetate isomers, including the 1,11-diene-4-acetate structure, could be a valid research strategy. Such work would aim to explore the structure-activity relationship of this class of compounds, potentially leading to the discovery of new, highly specific pest management agents or providing deeper insights into the evolution of chemical communication. nih.govncsu.edu The synthesis would likely involve multi-step organic chemistry techniques to control the placement of the functional groups and the stereochemistry of the chiral center and the double bond. acs.orgmdpi.comnih.gov

Structure Activity Relationship Studies in Dodecadienyl Acetate Systems

Impact of Double Bond Position and Configuration on Molecular Recognition of Dodecadienyl Acetates

The position and stereochemistry (cis/trans or Z/E configuration) of the double bonds in dodecadienyl acetates are critical determinants of their biological specificity. Even subtle changes can dramatically alter or abolish the compound's activity. For instance, in the case of the oriental fruit moth, Grapholita molesta, a specific ratio of (Z)-8-dodecenyl acetate (B1210297) and (E)-8-dodecenyl acetate is crucial for optimal attraction. researchgate.net Similarly, for the codling moth, Cydia pomonella, (E,E)-8,10-dodecadien-1-ol is the primary pheromone component, and the presence of other isomers can be inhibitory.

Research on various moth species has consistently demonstrated that the specific positioning of the conjugated diene system is vital for receptor binding. For example, the synthesis and field testing of different isomers of dodecadienyl acetates have shown that only a particular isomer is active for a given species. nih.gov This high degree of specificity underscores the precise molecular recognition mechanisms at play, where the spatial arrangement of the double bonds dictates the fit within the receptor's binding pocket.

Functional Significance of the Acetate Moiety in Chemical Interactions

The acetate group (-OAc) is a common functional moiety in many insect sex pheromones. While the long carbon chain with its double bonds provides the primary structural framework for recognition, the acetate group plays a crucial role in the molecule's interaction with the receptor. It can participate in hydrogen bonding, as observed in molecular docking studies with pheromone-binding proteins where a serine residue interacts with the acetate group. nih.gov This interaction can help to anchor the ligand within the binding site and orient it correctly for signal transduction.

Furthermore, the presence of the acetate group affects the volatility and polarity of the molecule, which are important properties for its dispersal in the air and its interaction with the waxy layer of the insect's antennae. Studies on the giant panda have even suggested that acetate substances, similar in structure to moth sex pheromones, may play a role in chemical signaling, highlighting the broader significance of this functional group in chemical communication. frontiersin.org In some cases, the corresponding alcohol of an acetate pheromone can have a synergistic or even inhibitory effect on the biological response, further emphasizing the functional importance of the acetate moiety. researchgate.net

Role of Isomeric Purity in Dodecadienyl Acetate Investigations

The investigation of dodecadienyl acetate pheromones necessitates a high degree of isomeric purity in the synthetic samples used for biological assays. The presence of even small amounts of other isomers can lead to misleading results, as these isomers can act as antagonists or inhibitors, reducing the response to the primary active compound. mdpi.com For example, in field trapping experiments, the addition of an incorrect isomer to a pheromone lure can significantly decrease the number of captured insects.

Therefore, synthetic strategies for preparing dodecadienyl acetates are often designed to be highly stereoselective, yielding a product with a very high percentage of the desired isomer. researchgate.netnih.gov Analytical techniques such as gas chromatography (GC) coupled with electroantennographic detection (EAD) are essential for verifying the purity of synthetic pheromones and for identifying the specific isomers that elicit a response from the insect's antennae. nih.gov The stringent requirement for isomeric purity underscores the highly tuned nature of the olfactory systems in insects and the precise structural requirements for effective chemical communication.

Advanced Analytical Methodologies for 1,11 Dodecadien 4 Ol 4 Acetate Characterization

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for separating 1,11-Dodecadien-4-ol (B13404263) 4-Acetate from reaction mixtures and for quantifying its purity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like 1,11-Dodecadien-4-ol 4-Acetate. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Typical GC-MS parameters for the analysis of similar long-chain acetates involve using a capillary column, such as one with a fused silica (B1680970) stationary phase. The oven temperature is programmed to ramp up, ensuring the separation of compounds with a range of volatilities. For instance, a temperature program might start at 50-70°C and increase to 280-300°C. uin-alauddin.ac.idijpbs.com Helium is commonly used as the carrier gas. uin-alauddin.ac.idijpbs.com The mass spectrometer is typically operated in scan mode to detect a wide range of mass fragments. uin-alauddin.ac.id

High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique, particularly for less volatile or thermally labile compounds. For acetate (B1210297) compounds, reverse-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase is used with a more polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC setup for a related dodecadienol compound might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The detection is often carried out using a Diode Array Detector (DAD), which can monitor the absorbance over a range of wavelengths. mdpi.com

Table 1: Illustrative Chromatographic Conditions for Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Column Capillary column (e.g., Fused Silica) uin-alauddin.ac.idijpbs.comReverse-phase (e.g., C18) sielc.com
Mobile Phase/Carrier Gas Helium uin-alauddin.ac.idijpbs.comAcetonitrile/Water mixture sielc.com
Temperature Program Ramped, e.g., 70°C to 300°C ijpbs.comIsocratic or Gradient
Detector Mass Spectrometer (MS) uin-alauddin.ac.idDiode Array Detector (DAD) mdpi.com
Injection Mode Split uin-alauddin.ac.idN/A

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment (e.g., NMR, IR)

Spectroscopic techniques are vital for elucidating the precise molecular structure of this compound and confirming the presence of its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR spectroscopy reveals the different types of protons present in the molecule and their connectivity, while 13C NMR spectroscopy identifies the different carbon environments.

For this compound, the 1H NMR spectrum would be expected to show characteristic signals for the protons of the vinyl groups (typically in the range of 4.9-5.8 ppm), the proton attached to the carbon bearing the acetate group (around 4.0-5.0 ppm), the methyl protons of the acetate group (around 2.0 ppm), and the various methylene (B1212753) protons along the dodecane (B42187) chain. chemicalbook.comchemicalbook.com The coupling patterns between adjacent protons provide further structural confirmation. The 13C NMR spectrum would show distinct peaks for the carbonyl carbon of the acetate group (around 170 ppm), the carbons of the double bonds (in the olefinic region, ~114-139 ppm), the carbon attached to the oxygen of the acetate, and the carbons of the aliphatic chain. chemicalbook.comrsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band around 1735-1750 cm-1 would indicate the C=O stretching of the ester group. Bands in the region of 1640-1680 cm-1 would correspond to the C=C stretching of the alkene groups. The C-O stretching of the ester would appear in the 1000-1300 cm-1 region. Additionally, C-H stretching vibrations for the sp2 carbons of the double bonds would be seen above 3000 cm-1, while those for the sp3 carbons of the aliphatic chain would appear just below 3000 cm-1. chemicalbook.comspectrabase.comspectrabase.com

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueKey Expected Signals/Bands
1H NMR ~4.9-5.8 ppm (vinyl H), ~4.0-5.0 ppm (H-C-OAc), ~2.0 ppm (CH3COO-), various methylene signals chemicalbook.comchemicalbook.com
13C NMR ~170 ppm (C=O), ~114-139 ppm (C=C), ~70-80 ppm (C-OAc), aliphatic C signals chemicalbook.comrsc.org
IR Spectroscopy ~1740 cm-1 (C=O stretch), ~1650 cm-1 (C=C stretch), ~1240 cm-1 (C-O stretch) chemicalbook.comspectrabase.comspectrabase.com

Chiral Separation Techniques for Enantiomeric Excess Determination

Since this compound contains a chiral center at the C-4 position, it can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.), which is the measure of the purity of one enantiomer over the other, is crucial in stereoselective synthesis.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a primary method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. mdpi.com

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|AreaR - AreaS| / (AreaR + AreaS)] x 100. youtube.com The mobile phase composition, typically a mixture of an alkane like n-hexane and an alcohol such as 2-propanol, is optimized to achieve the best separation. mdpi.com

Another approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated by standard, non-chiral chromatography (GC or HPLC) due to their different physical properties.

Table 3: Methods for Enantiomeric Excess Determination

TechniquePrincipleKey Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. mdpi.comSelection of appropriate chiral column and mobile phase.
Derivatization followed by Chromatography Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on a non-chiral column.The derivatization reaction must proceed to completion without racemization.

Chemical Transformations and Derivatization of 1,11 Dodecadien 4 Ol 4 Acetate

Reactions at the Olefinic Moieties (e.g., Hydrogenation, Epoxidation, Halogenation)

The two carbon-carbon double bonds at the C1-C2 and C11-C12 positions are key sites for chemical modification. Their differing substitution patterns—a terminal monosubstituted alkene and an internal disubstituted alkene—allow for potential regioselective reactions.

Hydrogenation

The reduction of one or both double bonds in 1,11-dodecadien-4-ol (B13404263) 4-acetate can be achieved through catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions determines the extent and selectivity of the reduction.

Complete Hydrogenation: Employing powerful catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under standard hydrogen pressure typically leads to the complete saturation of both double bonds. This reaction yields 4-dodecanol (B156585) acetate (B1210297), removing the unsaturation entirely.

Partial and Selective Hydrogenation: Achieving selective hydrogenation of one double bond in the presence of the other is a significant synthetic challenge. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are known to be effective for the hydrogenation of diene-based polymers and may offer selectivity based on the steric environment of the double bonds. researchgate.netuwaterloo.ca For instance, the less sterically hindered terminal double bond might be reduced preferentially over the internal one. The use of palladium acetate has also been reported for the hydrogenation of diene systems. kglmeridian.com The reaction can produce a mixture of dodecenyl acetate isomers, including (Z)-11-dodecen-4-ol 4-acetate and (Z)-1-dodecen-4-ol 4-acetate, depending on catalyst-directing effects and conditions.

Epoxidation

Epoxidation introduces a three-membered oxirane ring across a double bond, a valuable transformation for generating reactive intermediates. Given the two non-conjugated double bonds in 1,11-dodecadien-4-ol 4-acetate, mono- or di-epoxidation can be pursued.

Non-selective Epoxidation: Strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can epoxidize both double bonds, especially when used in excess, leading to the formation of a diepoxide.

Regioselective Monoepoxidation: Achieving selective epoxidation at either the terminal or internal double bond is of considerable interest. The reactivity of an olefin towards epoxidation is influenced by its nucleophilicity and steric hindrance. Generally, more substituted, electron-rich alkenes react faster. Catalytic systems have been developed to control this selectivity. For example, methyltrioxorhenium (MTO) complexed with a ligand like pyridine (B92270) is a highly effective catalyst for the regioselective monoepoxidation of dienes using hydrogen peroxide as the oxidant. acs.org The site of epoxidation depends on factors like olefin geometry and the presence of nearby functional groups. acs.org Manganese and iron-based catalysts are also widely used for the epoxidation of various olefins with high efficiency and selectivity. organic-chemistry.org For this compound, such catalytic systems could potentially favor the epoxidation of the more nucleophilic internal double bond, yielding (11R,12R)-11,12-epoxy-1-dodecen-4-ol 4-acetate or its enantiomer.

Halogenation

Halogens such as chlorine (Cl₂) and bromine (Br₂) can be added across the double bonds through electrophilic addition. This reaction proceeds by breaking the π-bond of the alkene to form new carbon-halogen bonds.

Addition to Alkenes: The reaction of this compound with bromine would lead to the addition of bromine atoms across the double bonds. Under conditions with excess bromine, a tetrabrominated derivative, 1,2,11,12-tetrabromododecan-4-ol 4-acetate, would be formed. Controlling the stoichiometry to one equivalent of bromine could result in a mixture of dibrominated products.

Allylic Halogenation: Alternatively, under specific conditions, such as with N-bromosuccinimide (NBS) in the presence of a radical initiator or light, halogenation can occur at the allylic positions (C3 and C10). youtube.com This substitution reaction replaces a hydrogen atom adjacent to a double bond with a halogen, preserving the double bond itself and yielding products like 3-bromo-1,11-dodecadien-4-ol 4-acetate.

Chemical Modifications of the Acetate Functional Group

The acetate ester is another key functional group that can be readily modified. The most common transformation is hydrolysis, which cleaves the ester bond.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of esterification. By heating the ester with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄), the ester is hydrolyzed to produce the parent alcohol and carboxylic acid. libretexts.org For this compound, this reversible reaction yields 1,11-dodecadien-4-ol and acetic acid.

Base-Catalyzed Hydrolysis (Saponification): When an ester is heated with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), an irreversible reaction called saponification occurs. libretexts.org The base acts as a reactant rather than a catalyst, and the reaction goes to completion. libretexts.org This process yields the parent alcohol (1,11-dodecadien-4-ol) and the salt of the carboxylic acid (sodium acetate). libretexts.orgchemicalbook.com

Other modifications could include transesterification, where the acetyl group is exchanged for a different acyl group by reacting the compound with another ester or carboxylic acid under catalytic conditions. Furthermore, the acetate can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the parent alcohol, 1,11-dodecadien-4-ol.

Synthesis of Structural Analogs and Bioisosteres for Comparative Studies

To explore structure-activity relationships, a variety of structural analogs and bioisosteres of this compound can be synthesized. These comparative compounds help to identify the key structural features responsible for its properties.

Synthesis of Structural Analogs:

Isomeric Analogs: Analogs with different positioning or geometry (E/Z) of the double bonds can be synthesized. For instance, conjugated diene systems, such as those found in (7E,9Z)-dodeca-7,9-dien-1-yl acetate, represent a class of isomeric analogs with distinct electronic and conformational properties. chemicalbook.comsielc.com

Chain Length Variation: Homologs with shorter or longer carbon backbones can be prepared to study the effect of chain length.

Modification of the Acetate Group: The acetate can be replaced with other ester groups (e.g., propionate, butyrate) by acylating the parent alcohol, 1,11-dodecadien-4-ol, with the corresponding acyl chloride or anhydride (B1165640).

Synthesis of Bioisosteres: Bioisosteric replacement involves substituting a functional group with another group that retains similar physicochemical properties. This strategy is valuable in medicinal chemistry and drug discovery to improve potency, selectivity, or metabolic stability. Current time information in Bangalore, IN.

Ester Bioisosteres: The ester linkage can be replaced with other groups like an ether, ketone, or amide. For example, an ether analog could be synthesized from the parent alcohol. An amide analog could be prepared by converting the parent alcohol to an amine and then acylating it. These modifications probe the importance of the hydrogen bond accepting ability and hydrolytic stability of the acetate group.

The table below lists the chemical compounds mentioned in this article.

Table 1: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₄H₂₄O₂
4-Dodecanol Acetate C₁₄H₂₈O₂
(Z)-11-Dodecen-4-ol 4-Acetate C₁₄H₂₆O₂
(Z)-1-Dodecen-4-ol 4-Acetate C₁₄H₂₆O₂
(11R,12R)-11,12-epoxy-1-dodecen-4-ol 4-acetate C₁₄H₂₄O₃
1,2,11,12-Tetrabromododecan-4-ol 4-Acetate C₁₄H₂₄Br₄O₂
3-Bromo-1,11-dodecadien-4-ol 4-Acetate C₁₄H₂₃BrO₂
1,11-Dodecadien-4-ol C₁₂H₂₂O
Acetic Acid C₂H₄O₂
Sodium Acetate C₂H₃NaO₂
(7E,9Z)-Dodeca-7,9-dien-1-yl Acetate C₁₄H₂₄O₂
Wilkinson's Catalyst C₅₄H₄₅ClP₃Rh
Palladium on Carbon Pd/C
Platinum(IV) Oxide PtO₂
meta-Chloroperoxybenzoic acid (m-CPBA) C₇H₅ClO₃
Methyltrioxorhenium (MTO) CH₃O₃Re
N-Bromosuccinimide (NBS) C₄H₄BrNO₂

Ecological Significance and Inter Species Chemical Communication Research Perspectives

Investigation of Semiochemical Precursors and Metabolites within Dodecadienyl Pathways

Research into the biosynthesis of dodecadienyl acetates in insects, such as various moth species, has revealed complex enzymatic pathways. Typically, these pathways involve a series of desaturation and chain-shortening steps starting from common fatty acids. For instance, in some moth species, the production of dodecadienyl compounds involves Δ11 desaturases. However, specific precursors and metabolic breakdown products for 1,11-dodecadien-4-ol (B13404263) 4-acetate have not been identified in the existing scientific literature.

Chemical Ecology of Dodecadienyl Acetates in Model Organism Systems

The study of dodecadienyl acetates in model organisms has been crucial for understanding insect chemical communication. Various isomers have been identified as sex pheromones, attracting males to females for mating. For example, different geometric isomers of 8,10-dodecadienyl acetate (B1210297) and 7,9-dodecadienyl acetate are well-known pheromone components in species like the codling moth (Cydia pomonella) and the European grapevine moth (Lobesia botrana). These compounds are used in pest management strategies through mating disruption or monitoring. Regrettably, no such studies or applications involving 1,11-dodecadien-4-ol 4-acetate have been documented.

Chemo-Taxonomic Applications of Dodecadienyl Acetate Profiles

The specific blend of pheromone components, including different isomers of dodecadienyl acetates, can be highly species-specific. This specificity allows for the use of pheromone profiles as a tool in chemo-taxonomic studies to differentiate between closely related species. The unique combination of isomers and their respective ratios can serve as a chemical fingerprint for a particular insect species. As this compound has not been identified as a pheromone component for any studied organism, its application in chemo-taxonomy remains unestablished.

Future Research Directions and Emerging Applications

Development of Economically Viable and Environmentally Benign Synthetic Routes for Dodecadienyl Acetates

Another strategy involves the stereoselective synthesis of specific isomers, which is crucial for their biological activity. tandfonline.comscilit.com Researchers are exploring various techniques, including modified Chodkiewicz-Cadiot reactions and hydroboration, to control the geometry of the double bonds in the final product. tandfonline.com The development of such selective syntheses is essential for producing highly active pheromone formulations.

Elucidation of Novel Biosynthetic Pathways and Unidentified Enzymatic Functions in Dodecadienyl Systems

The natural production of dodecadienyl acetates in insects involves a series of enzymatic reactions within the pheromone gland. Understanding these biosynthetic pathways is of fundamental scientific interest and can provide a basis for developing biotechnological production methods. nih.gov

In many moth species, these pheromones are derived from common fatty acids through a sequence of desaturation, chain-shortening, reduction, and acetylation steps. nih.govd-nb.infooup.com For example, in the European grapevine moth, Lobesia botrana, the major pheromone component, (E,Z)-7,9-dodecadienyl acetate (B1210297), is produced from tetradecanoic acid. nih.govd-nb.infonih.gov This process involves a Δ11 desaturase, followed by chain-shortening to (Z)-9-dodecenoic acid, and a subsequent, yet to be fully identified, Δ7 desaturase. nih.govd-nb.infonih.gov

Transcriptome analysis of pheromone glands has been instrumental in identifying candidate genes encoding the enzymes involved in these pathways, including fatty acyl desaturases, fatty acyl reductases, and acyl-CoA oxidases. nih.govd-nb.infonih.gov However, some key enzymes, such as the specific desaturases responsible for introducing certain double bonds, remain elusive. nih.govd-nb.infonih.gov Future research will likely focus on the functional characterization of these unidentified enzymes to complete our understanding of pheromone biosynthesis. This knowledge could enable the production of these valuable compounds in engineered microorganisms or plants, offering a potentially more sustainable alternative to chemical synthesis. nih.gov

Table 1: Key Enzymes and Precursors in Dodecadienyl Acetate Biosynthesis

Precursor/EnzymeFunctionOrganism Example
Tetradecanoic acidInitial fatty acid precursor. nih.govd-nb.infonih.govLobesia botrana
Δ11 DesaturaseIntroduces the first double bond. nih.govd-nb.infonih.govLobesia botrana
Acyl-CoA OxidaseInvolved in chain-shortening of the fatty acid. nih.govd-nb.infonih.govLobesia botrana
Δ7 DesaturaseIntroduces the second double bond (function inferred). nih.govd-nb.infonih.govLobesia botrana
Fatty Acyl ReductaseReduces the fatty acid to an alcohol. d-nb.infonih.govLobesia botrana
AcetyltransferaseEsterifies the alcohol to form the final acetate pheromone. nih.govd-nb.infonih.govLobesia botrana

Advanced Computational Modeling of Ligand-Receptor Interactions for Dodecadienyl Semiochemicals

The biological activity of dodecadienyl acetates as semiochemicals (chemicals that carry a message) is initiated by their interaction with specific receptor proteins in the insect's antennae. Understanding these ligand-receptor interactions at a molecular level is crucial for designing more effective and species-specific pest control agents.

Computational methods, such as molecular dynamics (MD) simulations and docking studies, are powerful tools for investigating these interactions. researchgate.netacs.org These models can predict how a pheromone molecule binds to its receptor and identify the key amino acid residues involved in this interaction. researchgate.netacs.org For example, studies on the pheromone binding protein (PBP) of the oriental fruit moth, Grapholita molesta, have used computational alanine (B10760859) scanning to identify "hot-spot" residues that are critical for the binding of (Z)-8-dodecenyl acetate. researchgate.netacs.org

These computational approaches can help to:

Predict the binding affinity of different pheromone isomers and analogues to a specific receptor.

Explain the high specificity of pheromone detection in insects.

Guide the design of novel compounds that can act as either attractants or disruptants of insect communication.

By combining computational modeling with experimental data, researchers can gain a deeper understanding of the molecular basis of olfaction in insects, which can accelerate the development of new pest management tools.

Exploration of 1,11-Dodecadien-4-ol (B13404263) 4-Acetate and its Derivatives in Materials Science and Industrial Chemistry

While the primary focus of research on dodecadienyl acetates has been on their role as insect pheromones, their chemical structures suggest potential applications in other fields, such as materials science and industrial chemistry. The presence of double bonds in these molecules offers sites for polymerization and other chemical modifications.

Although specific applications for "1,11-Dodecadien-4-ol 4-Acetate" are not documented, its derivatives could potentially be used as:

Monomers for specialty polymers: The diene structure could be utilized in polymerization reactions to create novel polymers with specific properties.

Building blocks for fine chemicals: The functional groups (acetate and hydroxyl) and the unsaturated carbon chain could be chemically modified to synthesize other valuable organic compounds.

Components in fragrance and flavor formulations: Many esters with similar chain lengths have characteristic fruity or floral odors and are used in the fragrance industry. ontosight.ai

The exploration of dodecadienyl acetates and their derivatives beyond their role as semiochemicals is an emerging area of research. As our ability to produce these compounds more efficiently and economically improves, their potential for use in a wider range of industrial applications is likely to grow.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of 1,11-Dodecadien-4-ol 4-Acetate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify olefinic protons (δ 4.8–5.8 ppm) and acetate carbonyl signals (δ 170–175 ppm). Compare with structurally similar dienyl acetates (e.g., (Z,E)-8,10-dodecadienyl acetate, CAS 67992-60-3) for peak assignments .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (C14_{14}H24_{24}O2_2) and detect fragmentation patterns indicative of the acetate group (e.g., loss of 60 Da corresponding to CH3_3COO-) .

  • Infrared (IR) Spectroscopy : Look for ester C=O stretching (~1740 cm1^{-1}) and hydroxyl (if present) absorption bands .

    • Data Table :
TechniqueKey Peaks/FeaturesReference Compound Comparison
1^1H NMRδ 5.3–5.8 (dienyl protons), δ 2.0 (acetate methyl)(Z,E)-8,10-Dodecadienyl acetate
HRMSm/z 224.1780 (M+^+ - CH3_3COO)Theoretical for C12_{12}H20_{20}O

Q. How should researchers design stability studies for this compound under varying laboratory conditions?

  • Methodological Answer :

  • Storage Conditions : Test stability at 4°C, room temperature (25°C), and elevated temperatures (40°C) over 30 days. Monitor decomposition via HPLC or GC-MS .
  • Light Sensitivity : Expose samples to UV (254 nm) and visible light to assess photodegradation. Use amber vials for light-sensitive conditions .
  • Incompatibility Testing : Avoid contact with strong acids/alkalis or oxidizing agents (e.g., H2_2O2_2), as these may hydrolyze the acetate group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of vapors. If exposure occurs, relocate to fresh air immediately .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles. Avoid skin contact due to potential irritant properties (data limited; assume precautionary measures) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to the compound’s reactivity or degradation pathways?

  • Methodological Answer :

  • Replication : Repeat experiments under identical conditions to confirm reproducibility. Document ambient variables (humidity, light exposure) .
  • Cross-Validation : Use complementary techniques (e.g., NMR and IR) to verify functional group integrity. For example, unexpected peaks in NMR may indicate oxidation products .
  • Error Analysis : Quantify instrument uncertainty (e.g., ±0.01 ppm for NMR calibration) and statistical variance (e.g., standard deviation across triplicate runs) .

Q. What computational approaches are suitable for modeling the adsorption behavior of this compound on indoor surfaces?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to predict adsorption kinetics on silica or cellulose surfaces, relevant to indoor air chemistry studies .
  • Density Functional Theory (DFT) : Calculate binding energies between the compound’s ester group and surface hydroxyl groups .
  • Experimental Validation : Compare computational results with microspectroscopic imaging (e.g., AFM or Raman mapping) of surface interactions .

Q. How can researchers optimize synthetic yield while minimizing byproducts in dienyl acetate derivatives?

  • Methodological Answer :

  • Reaction Engineering : Vary catalysts (e.g., p-toluenesulfonic acid vs. enzymatic catalysts) and solvent polarity to favor esterification over elimination .
  • Design of Experiments (DoE) : Apply factorial designs to test temperature (40–80°C), stoichiometry (1:1 to 1:2 alcohol:acetic anhydride), and reaction time (2–24 hrs) .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dienes from dehydration) and adjust conditions accordingly .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

  • Methodological Answer :

  • Dose-Response Modeling : Fit data to logistic curves (e.g., Hill equation) using nonlinear regression tools (e.g., GraphPad Prism) .
  • Uncertainty Quantification : Report 95% confidence intervals for LC50_{50} values and use ANOVA to compare treatment groups .
  • Meta-Analysis : Aggregate data from fragmented toxicological reports (if available) to identify trends, despite limited primary data .

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